molecular formula C16H16ClNOS B5114873 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide

Cat. No.: B5114873
M. Wt: 305.8 g/mol
InChI Key: BTKWZGIACGLLMP-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide is an organic compound that features a benzamide core with a 4-chlorobenzyl sulfanyl group attached to an ethyl chain

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-8-6-13(7-9-15)12-20-11-10-18-16(19)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKWZGIACGLLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide typically involves the following steps:

    Formation of the 4-chlorobenzyl sulfanyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.

    Attachment of the ethyl chain: The intermediate is then reacted with ethyl bromide in the presence of a base like potassium carbonate to form the ethylated product.

    Formation of the benzamide: Finally, the ethylated product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles; typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide group can interact with specific binding sites on proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
  • N-{2-[(4-chlorobenzyl)thio]ethyl}thiophene-2-carboxamide

Uniqueness

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

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